molecular formula C26H27N3O3 B12157686 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12157686
M. Wt: 429.5 g/mol
InChI Key: QQEIPOQGYBWRJJ-ZNTNEXAZSA-N
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Description

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring multiple functional groups, including hydroxyl, imidazole, phenylcarbonyl, and pyrrolidone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The phenyl rings can undergo various coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

    Catalysts: Palladium, nickel, copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology

The imidazole moiety is known for its biological activity, including antimicrobial and antifungal properties . This compound could be explored for similar activities or as a scaffold for drug development.

Medicine

Potential medicinal applications include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules in unique ways.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties, such as conductivity or biocompatibility.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The imidazole ring, in particular, is known to coordinate with metal ions and participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid containing an imidazole ring, known for its role in enzyme active sites.

    Metronidazole: An antimicrobial agent containing an imidazole ring.

    Ketoconazole: An antifungal agent with an imidazole ring.

Uniqueness

What sets 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one apart is its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both imidazole and pyrrolidone rings in a single molecule is relatively rare and offers unique opportunities for interaction with biological targets and materials.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H27N3O3/c1-18(2)19-9-11-20(12-10-19)23-22(24(30)21-7-4-3-5-8-21)25(31)26(32)29(23)15-6-14-28-16-13-27-17-28/h3-5,7-13,16-18,23,30H,6,14-15H2,1-2H3/b24-22+

InChI Key

QQEIPOQGYBWRJJ-ZNTNEXAZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4C=CN=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4C=CN=C4

Origin of Product

United States

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